

Matrine Stock Solution Preparation for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *Matridine*

Cat. No.: *B1240161*

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Introduction

Matrine, a natural alkaloid extracted from the root of *Sophora flavescens*, has garnered significant interest in biomedical research for its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, and anti-viral properties.[1] In cell culture-based research, the accurate and consistent preparation of matrine stock solutions is fundamental to obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of matrine stock solutions in cell culture applications.

Matrine exerts its biological effects by modulating various signaling pathways, making it a valuable tool for studying cellular processes.[2] Its anti-cancer effects, for example, have been linked to the regulation of pathways such as PI3K/AKT/mTOR and NF-κB, which are crucial for cell proliferation, survival, and inflammation.[2]

Data Presentation

Physicochemical Properties of Matrine

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄ N ₂ O	[2]
Molecular Weight	248.36 g/mol	[2]
Appearance	White crystalline solid	[2]
Storage (Solid)	-20°C	[2]
Stability (Solid)	≥ 4 years	[2]

Solubility of Matrine

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	≥12.42 mg/mL (~50 mM)	[3]
Ethanol (EtOH)	≥47.2 mg/mL (~190 mM)	[3]
Water (with gentle warming)	≥50.3 mg/mL (~202 mM)	[3]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL (~40 mM)	[2]

Recommended Working Concentrations in Cell Culture

The effective concentration of matrine can vary significantly depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Cell Line	Application	Effective Concentration Range	Reference(s)
MKN45 (Gastric Cancer)	Inhibition of cell growth	0.05 - 0.50 mg/mL (0.2 - 2.0 mM)	[3]
DU145 and PC-3 (Prostate Cancer)	Inhibition of proliferation, migration, and invasion	Dose-dependent effects observed up to 6.0 g/L (~24 mM)	[4]
HeLa and SiHa (Cervical Cancer)	Inhibition of proliferation	IC ₅₀ ≈ 2.18 mM	[5]
Breast Cancer Cell Lines (e.g., MCF-7)	Inhibition of proliferation	IC ₅₀ values ranging from 0.29 to 1.38 mg/mL (1.17 to 5.56 mM)	[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Matrine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of matrine in dimethyl sulfoxide (DMSO), a common solvent for dissolving compounds for use in cell culture.

Materials:

- Matrine powder (MW: 248.36 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated micropipettes and sterile tips
- Vortex mixer

- 0.22 µm sterile syringe filter

Procedure:

- Calculate the required mass of matrine:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 248.36 \text{ g/mol} = 2.48 \text{ mg}$
- Weighing and Dissolving:
 - Carefully weigh out 2.48 mg of matrine powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
 - Add 1 mL of sterile, anhydrous DMSO to the tube.
 - Vortex the tube thoroughly until the matrine is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.[\[3\]](#)
- Sterile Filtration:
 - To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial for preventing microbial contamination of your cell cultures.
- Aliquoting and Storage:
 - Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
 - Label the aliquots clearly with the compound name, concentration, date, and your initials.
 - Store the aliquots at -20°C. Under these conditions, the stock solution can be stable for several months.[\[3\]](#)

Note on DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the cell culture medium is non-toxic. Typically, this is kept below 0.5%, and ideally at or below 0.1%.^[7]^[8]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the matrine stock solution to the desired working concentration for treating cells in culture.

Materials:

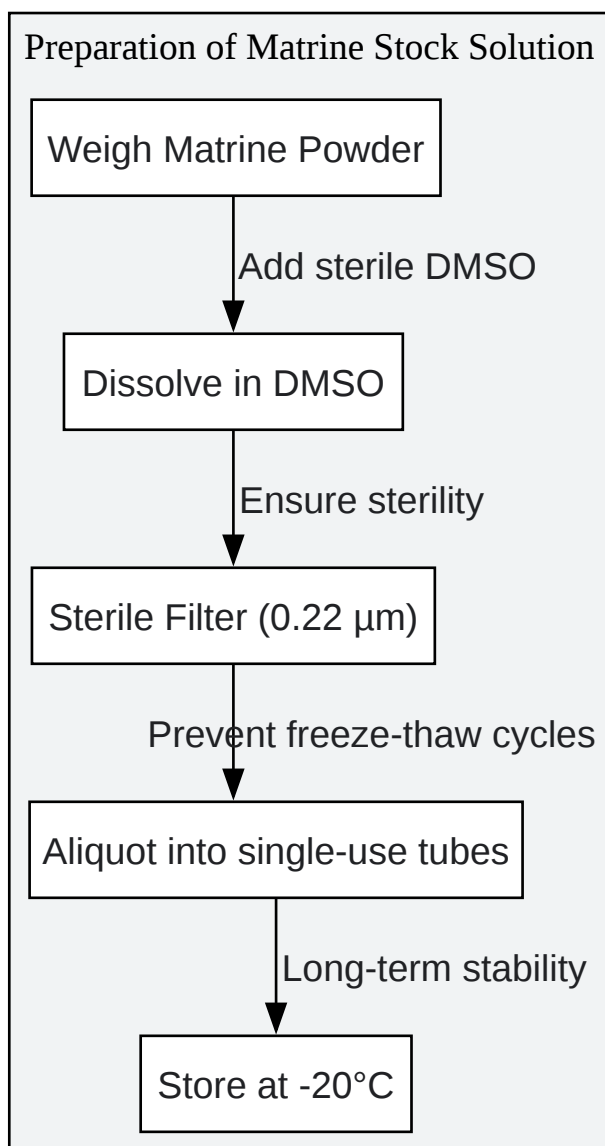
- 10 mM Matrine stock solution in DMSO
- Complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or plates
- Calibrated micropipettes and sterile tips

Procedure:

- Thaw the Stock Solution:
 - Thaw an aliquot of the 10 mM matrine stock solution at room temperature.
- Calculate the Dilution:
 - Determine the final concentration of matrine you want to test in your experiment.
 - Use the formula $M_1V_1 = M_2V_2$ to calculate the volume of stock solution needed.
 - M_1 = Concentration of the stock solution (e.g., 10 mM)
 - V_1 = Volume of the stock solution to add (unknown)
 - M_2 = Desired final concentration in the well (e.g., 100 μ M)

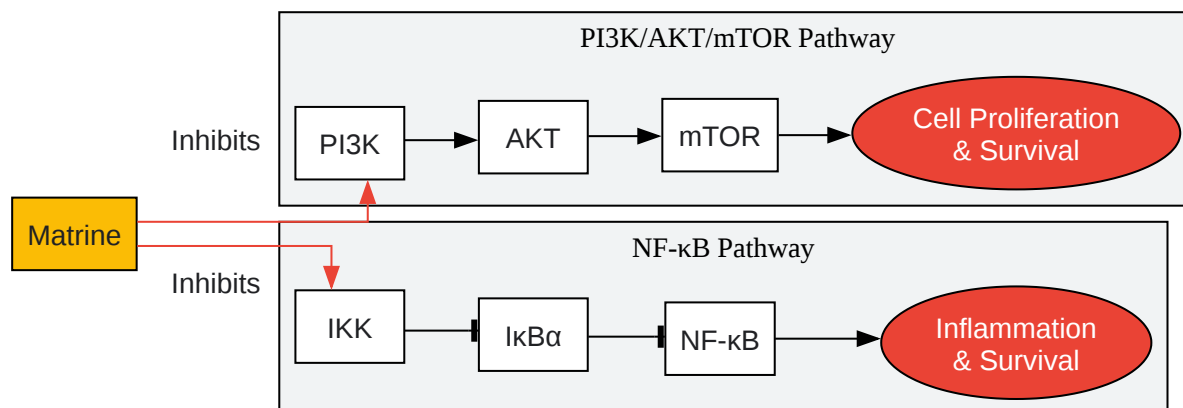
- V_2 = Final volume in the well (e.g., 1 mL)
- Example calculation for a final concentration of 100 μM in 1 mL of medium:
 - $(10,000 \mu\text{M}) \times V_1 = (100 \mu\text{M}) \times (1 \text{ mL})$
 - $V_1 = (100 \mu\text{M} \times 1 \text{ mL}) / 10,000 \mu\text{M} = 0.01 \text{ mL} = 10 \mu\text{L}$
- Therefore, you would add 10 μL of the 10 mM stock solution to 990 μL of cell culture medium to achieve a final concentration of 100 μM .
- Prepare Working Solutions:
 - It is good practice to prepare a series of working solutions by diluting the stock solution in complete cell culture medium. This ensures accurate and consistent dosing across your experiments.
- Treating the Cells:
 - Remove the old medium from your cultured cells.
 - Add the appropriate volume of the medium containing the desired final concentration of matrine to the cells.
 - Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest matrine concentration) to account for any effects of the solvent.

Mandatory Visualizations



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Caption: Workflow for preparing a sterile matrine stock solution.



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Caption: Simplified signaling pathways modulated by matrine.

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